

what is the chemical structure of Enhydrin chlorohydrin

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Compound of Interest

Compound Name: *Enhydrin chlorohydrin*

Cat. No.: *B15596073*

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An In-depth Technical Guide to Enhydrin Chlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **Enhydrin chlorohydrin**. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological aspects of this sesquiterpene lactone derivative.

Chemical Structure and Properties

Enhydrin chlorohydrin (CAS No. 38230-99-8) is a chlorinated derivative of Enhydrin, a natural product isolated from plants of the Asteraceae family, such as *Enhydra fluctuans* and *Smallanthus sonchifolius*. The formation of **Enhydrin chlorohydrin** from Enhydrin involves the opening of the epoxide ring present in the parent molecule.

Chemical Structure of Enhydrin

Enhydrin is a germacranolide sesquiterpene lactone with the molecular formula $C_{23}H_{28}O_{10}$. Its structure, including stereochemistry, has been elucidated and is available in public databases such as PubChem (CID 5281441).^[1] The key feature for the formation of the chlorohydrin is the presence of a reactive epoxide ring.

IUPAC Name of Enhydrin: methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0^{2,4}]tetradec-7-ene-8-carboxylate[1]

SMILES of Enhydrin: C[C@@H]1--INVALID-LINK--(C)C(=O)O[C@H]2[C@@H]3--INVALID-LINK--(CC/C=C([C@@H]2OC(=O)C)/C(=O)OC)C">C@@HOC(=O)C3=C[1]

Deduced Chemical Structure of Enhydrin Chlorohydrin

The chemical structure of **Enhydrin chlorohydrin** can be deduced from the acid-catalyzed ring-opening of the epoxide in Enhydrin. In the presence of a chloride source, such as hydrochloric acid (HCl), the epoxide ring will open to form a vicinal chlorohydrin. The reaction typically proceeds via an SN₂-like mechanism with anti-periplanar attack of the chloride ion on the protonated epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide. In the case of the 2,3-dimethyloxirane-2-carbonyl moiety in Enhydrin, the attack of the chloride ion is expected to occur at the more substituted carbon (C2' of the oxirane ring) due to the electronic stabilizing effect of the adjacent carbonyl group. This leads to the formation of a tertiary alcohol and a secondary chloride.

Deduced IUPAC Name of **Enhydrin chlorohydrin**: methyl (1S,2R,4R,7E,9S,10S,11R)-9-(acetyloxy)-10-[[2-chloro-3-hydroxy-3-methyl-2-(methylcarbonyl)butanoyl]oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0^{2,4}]tetradec-7-ene-8-carboxylate

Molecular Formula: C₂₃H₂₉ClO₁₀

Physicochemical Properties

Specific experimental physicochemical data for **Enhydrin chlorohydrin** is not readily available in the public domain. However, the properties can be inferred from the parent compound, Enhydrin, and the general properties of chlorohydrins. The introduction of a chlorine atom and a hydroxyl group in place of the epoxide is expected to increase the molecular weight and polarity of the molecule, which would likely affect its solubility, melting point, and chromatographic behavior.

Table 1: Physicochemical Properties of Enhydrin

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₈ O ₁₀	PubChem[1]
Molecular Weight	464.5 g/mol	PubChem[1]
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	10	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
Exact Mass	464.16824709	PubChem[1]
Appearance	Colorless or pale yellow liquid	EvitaChem[2]

Experimental Protocols

General Experimental Protocol for the Synthesis of Vicinal Chlorohydrins from Epoxides

A detailed experimental protocol for the specific synthesis of **Enhydrin chlorohydrin** from Enhydrin is not available in the peer-reviewed literature. However, a general procedure for the synthesis of vicinal chlorohydrins from epoxides using a source of hydrochloric acid can be adapted.

Objective: To synthesize a vicinal chlorohydrin from an epoxide via acid-catalyzed ring-opening.

Materials:

- Epoxide (e.g., Enhydrin)
- Anhydrous solvent (e.g., diethyl ether, dichloromethane, or acetonitrile)
- Source of HCl (e.g., concentrated hydrochloric acid, or HCl gas dissolved in an anhydrous solvent)
- Anhydrous sodium sulfate or magnesium sulfate

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Procedure:

- **Dissolution of Epoxide:** Dissolve the epoxide in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The concentration will depend on the solubility of the starting material.
- **Introduction of HCl:** Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (e.g., a stoichiometric amount of concentrated HCl or a saturated solution of HCl in the reaction solvent) to the stirred solution of the epoxide.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
- **Work-up:** Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude chlorohydrin can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Characterize the purified chlorohydrin by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its structure.

Biological Activity and Signaling Pathways

While specific biological activity data for **Enhydrin chlorohydrin** is limited, the parent compound, Enhydrin, has been reported to possess significant biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[3] A key mechanism underlying its anti-inflammatory and anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[3]

Table 2: Biological Activity of Enhydrin

Activity	Assay	Result	Source
α -Glucosidase Inhibition	in vitro	IC ₅₀ = 134.17 μ g/mL	Benchchem[3]
NF- κ B Inhibition	Cell-based reporter gene assay	Inhibits NF- κ B mediated transcription	Benchchem[3]

The NF- κ B Signaling Pathway and Inhibition by Enhydrin

The NF- κ B signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes.

Enhydrin has been shown to inhibit the NF- κ B pathway.[3] While the precise molecular target of Enhydrin within the pathway is not fully elucidated, sesquiterpene lactones are known to alkylate and inactivate key signaling proteins, often through their α,β -unsaturated carbonyl moieties. It is plausible that Enhydrin could directly inhibit the IKK complex or the DNA binding of NF- κ B itself.

Logical Relationship of Enhydrin Synthesis to Chlorohydrin

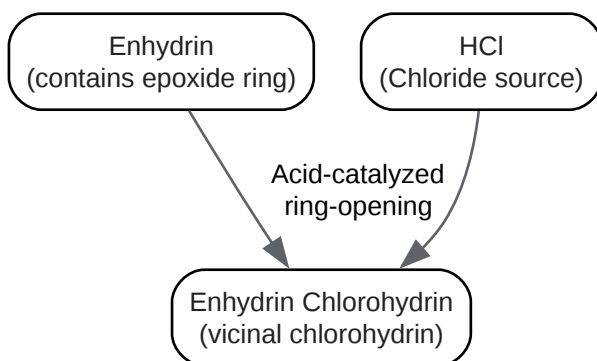


Figure 1. Synthesis of Enhydrin Chlorohydrin

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Caption: Synthesis of **Enhydrin Chlorohydrin**.

Experimental Workflow for Chlorohydrin Synthesis

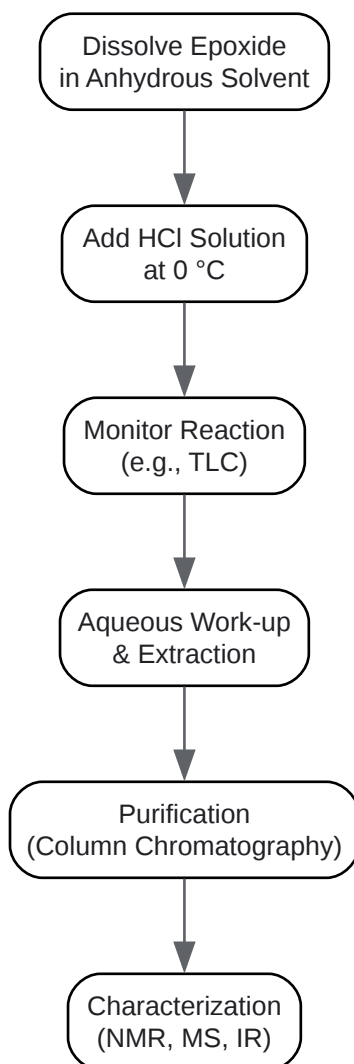


Figure 2. Experimental Workflow

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Caption: Experimental Workflow for Chlorohydrin Synthesis.

Canonical NF- κ B Signaling Pathway and Potential Inhibition by Enhadrin

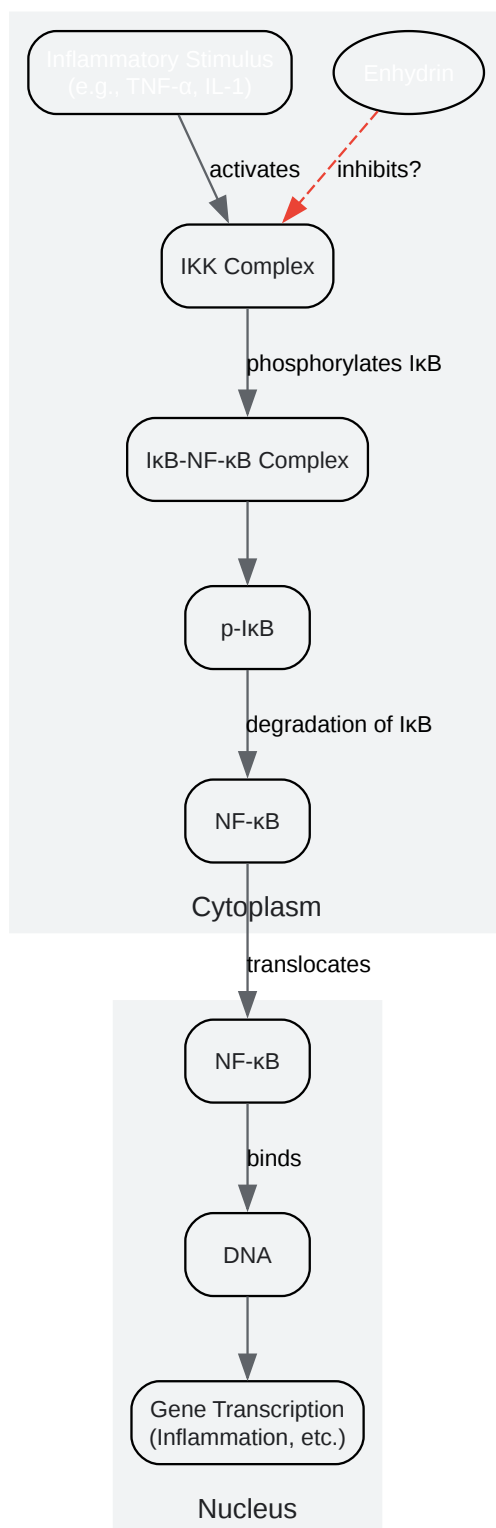


Figure 3. NF-κB Pathway Inhibition

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Caption: NF-κB Pathway Inhibition by Enhydrin.

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